molecular formula C16H19NO2S B5589215 N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide

N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5589215
M. Wt: 289.4 g/mol
InChI Key: LFXXCCFYUXFKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11365002 g/mol and the complexity rating of the compound is 382. The solubility of this chemical has been described as >43.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based systems in drug metabolism studies. For instance, LY451395, a potent AMPA receptor potentiator, was metabolized using Actinoplanes missouriensis, producing several mammalian metabolites. This approach facilitated the structural characterization of metabolites, underscoring the importance of biocatalysis in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Synthetic Approaches to Sulfonamide Derivatives

Research into synthetic methodologies has led to the development of new approaches for creating phenylmethanesulfonamide derivatives. One study demonstrated the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines, offering insights into alkylation reactions relevant to the synthesis of sulfonamide-based compounds (Aizina et al., 2012).

Development of Sulfonated Membranes

In materials science, sulfonated aromatic diamines have been synthesized and used to create thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some similar compounds are used as herbicides and their mechanisms involve inhibiting protein and chlorophyll synthesis in target plants .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some similar compounds have been noted to cause skin and eye irritation, and respiratory issues .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications, improving their synthesis methods, and studying their mechanisms of action in more detail .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-15-11-7-8-13(2)16(15)17-20(18,19)12-14-9-5-4-6-10-14/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXCCFYUXFKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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